
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride: is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis due to its stability and reactivity. The TBDPS group is known for its increased resistance to acidic hydrolysis and nucleophilic species, making it a valuable tool in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride typically involves the reaction of tert-butyldiphenylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is used as a protecting group for alcohols, allowing for selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals. It is often employed in the preparation of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in manufacturing processes .
Mecanismo De Acción
The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride exerts its effects involves the formation of a stable silyl ether. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the extra steric bulk of the groups surrounding the silicon atom, which increases resistance to acidic hydrolysis and nucleophilic species .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- Triisopropylsilyl chloride (TIPS-Cl)
Comparison: Compared to tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl), 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride offers increased stability towards acidic conditions and nucleophilic species. This is due to the larger steric bulk provided by the diphenyl groups, which enhances its resistance to hydrolysis . Triisopropylsilyl chloride (TIPS-Cl) is also more stable in the presence of fluoride than TBDPS, but TBDPS provides a good balance of stability and reactivity .
Propiedades
Fórmula molecular |
C21H27ClO2Si |
|---|---|
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoyl chloride |
InChI |
InChI=1S/C21H27ClO2Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3 |
Clave InChI |
DLSMTLCMZKOHDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




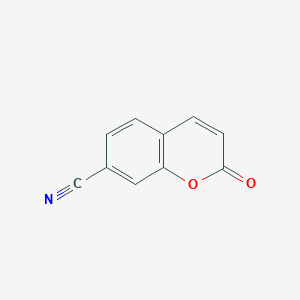



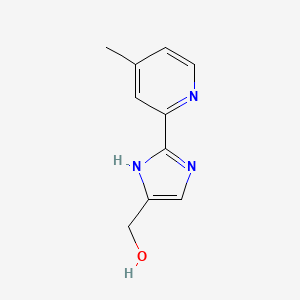
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
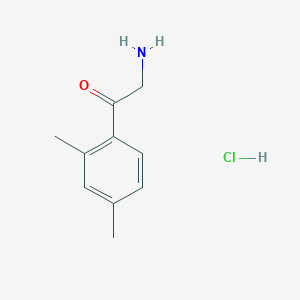
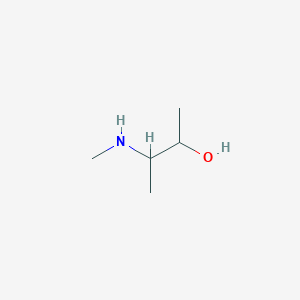
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
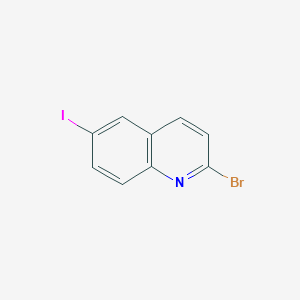
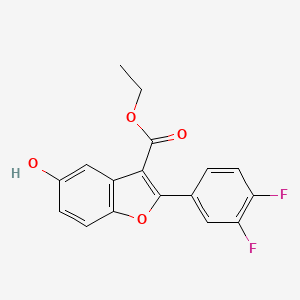
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)
